molecular formula C14H12O2 B2906547 3-benzylbenzoic Acid CAS No. 620-54-2

3-benzylbenzoic Acid

Cat. No.: B2906547
CAS No.: 620-54-2
M. Wt: 212.248
InChI Key: WHUFYYNKCXXKSU-UHFFFAOYSA-N
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Description

3-Benzylbenzoic Acid: is an organic compound with the molecular formula C₁₄H₁₂O₂. It is a derivative of benzoic acid, where a benzyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.

Scientific Research Applications

Chemistry: 3-Benzylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It helps in understanding the binding mechanisms and effects of aromatic acids on proteins and enzymes.

Medicine: Although not a drug itself, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also employed in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 3-Benzoylbenzoic acid, indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylbenzoic Acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

      Reactants: Benzylbenzene, Benzoyl Chloride

      Catalyst: Aluminum Chloride (AlCl₃)

      Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

    • Reaction:

      C₆H₅CH₂C₆H₅ + C₆H₅COClAlCl₃C₆H₅CH₂C₆H₄COC₆H₅+HCl\text{C₆H₅CH₂C₆H₅ + C₆H₅COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅CH₂C₆H₄COC₆H₅} + \text{HCl} C₆H₅CH₂C₆H₅ + C₆H₅COClAlCl₃​C₆H₅CH₂C₆H₄COC₆H₅+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylbenzoic Acid undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)
    • Conditions: Acidic or basic medium, elevated temperatures.
    • Products: Benzoic Acid derivatives.
  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄)
    • Conditions: Anhydrous conditions, typically at room temperature.
    • Products: Benzyl alcohol derivatives.
  • Substitution:

    • Reagents: Halogens (e.g., Bromine, Chlorine), Nitrating agents.
    • Conditions: Varies depending on the reagent, often requires a catalyst.
    • Products: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

  • Benzoic Acid: A simpler aromatic carboxylic acid without the benzyl group.
  • Benzyl Benzoate: An ester formed from benzoic acid and benzyl alcohol.
  • 3-Benzoylbenzoic Acid: A compound with a benzoyl group instead of a benzyl group at the third position.

Uniqueness: 3-Benzylbenzoic Acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and allows for diverse applications in synthesis and research.

Properties

IUPAC Name

3-benzylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUFYYNKCXXKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-54-2
Record name 3-benzylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a Parr bottle containing 3-benzoylbenzoic acid (0.044 moles) (Aldrich) in 150 mL of ethyl acetate and 4.5 mL of concentrated H2SO4 was added 10 grams of 5% Pd/C. The mixture was hydrogenated on a Parr apparatus under hydrogen (45 psi) overnight. The reaction mixture was then filtered through Hyflo, washing with ethyl acetate. The filterate was dried over Na2SO4, filtered and concentrated to give an oil. The oil was slurried in hexane and the resulting white solid was collected by filtration to afford 3-benzylbenzoic acid, which was used without further purification.
Quantity
0.044 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-benzylbenzoate (0.610 g; 2.70 mmol) in THF (14 mL) was added a solution of lithium hydroxide hydrate (0.403 g; 5.39 mmol) in water (12 mL). The mixture was refluxed for 2 hours and concentrated under reduced pressure to remove the THF. The aqueous solution was acidified with 6N hydrochloric acid. The white precipitate formed was collected by filtration, washed with water and dried to afford 0.527 g (92%) of 3-benzylbenzoic acid which was directly used in the next step.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.403 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

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